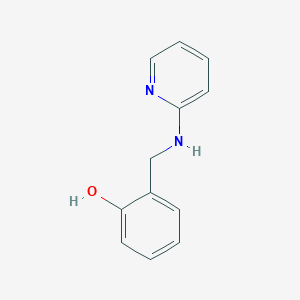

2-(Pyridin-2-ylaminomethyl)-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyridin-2-ylaminomethyl)-phenol is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It’s similar to benzene, and constitutes the basis for a large number of drugs and biologically active molecules .

Synthesis Analysis

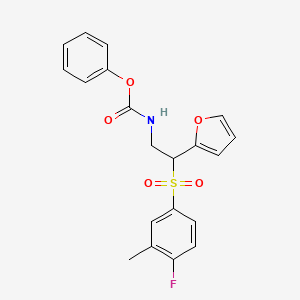

While specific synthesis information for this compound was not found, a related compound, 2-(pyridin-2-yl) pyrimidine derivatives, were synthesized for potential biological activities . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(Pyridin-2-ylaminomethyl)-phenol has been studied for its role in corrosion inhibition. Research has shown that derivatives of this compound, such as 2-[(E)-pyridin-2-ylimino)methyl)]phenol and 2-[(pyridin-2-ylamino)methyl]phenol, are effective in inhibiting the corrosion of brass in chloride solutions. The efficiency of these compounds increases with their concentration, and they have been used to create self-assembled films on brass surfaces to enhance corrosion resistance, especially when modified with benzotriazole (Asan, Kabasakalogˇlu, Işıklan, & Kılıç, 2005).

Spectroscopic Studies and Structural Analysis

The compound has also been a subject of spectroscopic studies. For instance, a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was synthesized and analyzed using various spectroscopic methods. This study focused on understanding the electronic and structural properties of alkylaminophenol compounds, which include theoretical and experimental compatibility of molecular properties (Ulaş, 2021).

Fluoroionophores Development

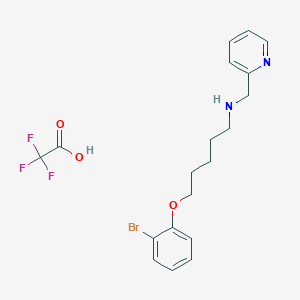

A derivative of this compound has been used in the development of fluoroionophores. These compounds have shown potential in chelating metal cations like Zn+2 and Cd+2 in various solutions, with applications in cellular metal staining using fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Application in Catalysis

The compound and its derivatives have been explored in catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, was used as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study included a detailed investigation of the reaction mechanism, highlighting the role of these types of compounds in catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Antimicrobial Properties

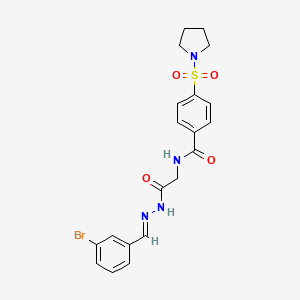

Research has also been conducted on the antimicrobial properties of oligomers and monomer/oligomer-metal complexes of related compounds like 2-[(Pyridine-3-yl-methylene)amino]phenol. These studies are crucial in understanding the potential biomedical applications of these compounds (Kaya, Emdi, & Saçak, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(pyridin-2-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-8,15H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGHOJWCQPXLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2661069.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2661074.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)

![2-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)

![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2661078.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone](/img/structure/B2661081.png)